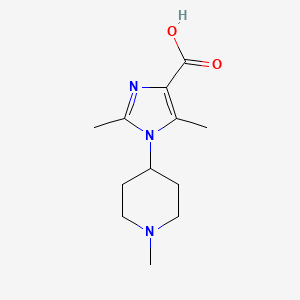

2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2,5-dimethyl-1-(1-methylpiperidin-4-yl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-8-11(12(16)17)13-9(2)15(8)10-4-6-14(3)7-5-10/h10H,4-7H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSQCVRSNMPJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C2CCN(CC2)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

Methylation: The methyl groups can be added through alkylation reactions using methyl iodide or similar reagents.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole or piperidine derivatives.

Scientific Research Applications

2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs are categorized below based on heterocyclic cores and functional groups:

Physicochemical Properties

While specific data for the target compound are sparse, inferences can be drawn from analogs:

Biological Activity

2,5-Dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid (commonly referred to as a derivative of imidazole) has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its imidazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit inhibitory effects on various biological pathways. Notably, imidazole derivatives have been studied for their ability to inhibit the interaction between integrase (IN) and LEDGF/p75, a critical interaction in the replication cycle of HIV-1.

Inhibitory Activity

In one study, compounds were tested for their ability to disrupt the IN-LEDGF/p75 interaction. The results showed that several derivatives exhibited over 50% inhibition, with some achieving as high as 89% inhibition . This suggests that this compound could play a role in antiviral strategies targeting HIV.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | % Inhibition | Reference |

|---|---|---|

| This compound | TBD | |

| Analog A (with para-methylphenyl) | 89% | |

| Analog B (with para-chlorophenyl) | 85% | |

| Analog C (with meta-methylphenyl) | 84% |

Anticancer Potential

In addition to antiviral properties, imidazole derivatives have been investigated for their anticancer potential. For instance, a related compound was evaluated for its effects on HepG2 liver cancer cells. The study found that treatment with the compound resulted in significant cell cycle arrest at the G1 phase, indicating potential antiproliferative effects . The data showed:

- G0-G1 Phase Increase : From 52.39% (control) to 72.13% (treated).

- S Phase Decrease : From 34.77% (control) to 25.19% (treated).

- G2/M Phase Decrease : From 12.84% (control) to 2.68% (treated).

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation, marking it as a candidate for further anticancer research.

Cytotoxicity Studies

Cytotoxicity assays have also been conducted on various cell lines to assess the safety and efficacy of imidazole derivatives. One such study indicated that several compounds exhibited selective cytotoxicity against cancerous cells while sparing normal cells, highlighting their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.